2-(4-bromophenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate is a complex organic compound characterized by the presence of bromine, fluorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2-(4-bromophenyl)-2-oxoethyl bromide: This intermediate is prepared by reacting 4-bromobenzoyl chloride with ethyl acetate in the presence of a base such as pyridine.
Amination Reaction: The intermediate is then reacted with 4-fluoroaniline to form 2-(4-bromophenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino] acetate.
Hydrolysis and Esterification: The acetate is hydrolyzed to form the corresponding acid, which is then esterified with phenylacetic acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)amino]-4-oxo-4-phenylbutanoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-bromophenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-fluoroanilino)-4-oxo-4-phenylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFNO4/c25-18-8-6-17(7-9-18)23(29)15-31-24(30)21(27-20-12-10-19(26)11-13-20)14-22(28)16-4-2-1-3-5-16/h1-13,21,27H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCQJZFPDYMVLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)OCC(=O)C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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